(6-Methylpyridin-2-yl)methyl acetate

概述

描述

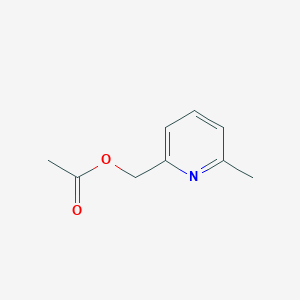

(6-Methylpyridin-2-yl)methyl acetate: is an organic compound with the molecular formula C₉H₁₁NO₂ It is a derivative of pyridine, featuring a methyl group at the 6-position and an acetate ester at the 2-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-2-yl)methyl acetate typically involves the esterification of (6-Methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions: (6-Methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield (6-Methylpyridin-2-yl)methanol and acetic acid.

Oxidation: The methyl group at the 6-position can be oxidized to form the corresponding carboxylic acid.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Hydrolysis: (6-Methylpyridin-2-yl)methanol and acetic acid.

Oxidation: (6-Methylpyridin-2-yl)carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In the realm of organic synthesis, (6-Methylpyridin-2-yl)methyl acetate serves as a valuable intermediate. It is utilized in the synthesis of more complex organic molecules, aiding in the development of new chemical entities.

Biology

The compound has been investigated for its biological activities, particularly its interaction with various enzymes and receptors. Notable applications include:

- Enzyme Inhibition: Studies suggest that this compound can inhibit specific enzymes such as acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.

- Antimicrobial Activity: Preliminary research indicates potential antimicrobial properties, making it a candidate for further exploration in drug development.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. It shows promise in:

- Neuroprotection: Research has indicated that derivatives of this compound may enhance neuronal survival in models of neurodegeneration.

- Cancer Treatment: Some studies have highlighted its anticancer properties against various cell lines, suggesting structural modifications could improve efficacy.

Neuroprotective Effects

A study analyzed the effects of pyridine derivatives on neuronal survival. Results indicated that compounds similar to this compound promoted cell viability in neurodegenerative models.

Anticancer Activity

Research focused on the anticancer properties of related compounds demonstrated moderate to good activity against various cancer cell lines, including breast and lung cancers. Structural modifications were suggested to enhance efficacy against specific cancer types.

Enzyme Inhibition Studies

In vitro experiments have shown that derivatives can inhibit AChE activity effectively. The most potent compounds exhibited IC50 values below 0.1 µM, indicating strong inhibitory effects relevant for Alzheimer's disease treatments.

作用机制

The mechanism of action of (6-Methylpyridin-2-yl)methyl acetate depends on its specific application

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Receptor Binding: The compound can act as a ligand for certain receptors, influencing cellular signaling and function.

Chemical Reactivity: Its functional groups can undergo chemical reactions that alter the structure and activity of biomolecules.

相似化合物的比较

(6-Methylpyridin-2-yl)methanol: The alcohol counterpart of (6-Methylpyridin-2-yl)methyl acetate.

(6-Methylpyridin-2-yl)carboxylic acid: The oxidized form of the compound.

2,6-Lutidine: A related pyridine derivative with two methyl groups at the 2- and 6-positions.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various transformations makes it a versatile intermediate in synthetic chemistry.

生物活性

(6-Methylpyridin-2-yl)methyl acetate is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a methyl group at the 6-position of the pyridine ring and an acetate functional group, is studied for its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : Approximately 165.19 g/mol

- Appearance : White to beige powder

- Solubility : Highly soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.0195 | Strong |

| Candida albicans | 0.039 | Moderate |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit the growth of these pathogens effectively, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, the compound may alter the pharmacokinetics of co-administered drugs, making it significant in drug formulation and development .

Case Studies

-

Antibacterial Activity Study

A study examined the antibacterial activity of several pyridine derivatives, including this compound. The results demonstrated that this compound had a notable effect on the growth inhibition of various bacterial strains, particularly against S. aureus and E. coli, with complete bacterial death observed within 8 hours at certain concentrations . -

Fungal Inhibition

In another investigation focused on antifungal properties, this compound exhibited moderate activity against Candida species, highlighting its potential use in treating fungal infections .

Research Findings

Recent studies have explored the synthesis and characterization of this compound along with its biological activities:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, often involving condensation reactions with acetic acid derivatives.

- Biological Interactions : The compound's ability to penetrate biological membranes suggests it could be effective in drug delivery systems, enhancing the bioavailability of therapeutic agents .

属性

IUPAC Name |

(6-methylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-9(10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNXOHYTSIFSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303004 | |

| Record name | (6-methylpyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-64-4 | |

| Record name | 2-Pyridinemethanol, 6-methyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 155723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13287-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-methylpyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。